molecular formula C35H30N2O2 B1591395 (R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane CAS No. 890090-21-8

(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane

Cat. No. B1591395
M. Wt: 510.6 g/mol
InChI Key: OUEHZICAZAUZFM-NYHVVPQYSA-N
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Description

“®-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane” is a chemical compound with the molecular formula C35H30N2O2 and a molecular weight of 510.62 g/mol. It is a qualified product offered by various suppliers .


Synthesis Analysis

The synthesis of oxazoline-based ring structures, such as “®-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane”, has been a subject of interest in synthetic organic chemistry . Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “®-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane” includes an oxazoline moiety, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .


Chemical Reactions Analysis

The chemical reactions involving oxazoline-based compounds have been extensively studied . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Scientific Research Applications

Catalytic Applications

New chiral phosphine-oxazoline ligands based on a spirobiindane scaffold have been synthesized and employed in iridium complexes to catalyze the hydrogenation of acyclic N-aryl ketimines with exceptional enantioselectivities and full conversions. This showcases the ligand's utility in improving the efficiency and selectivity of catalytic hydrogenation reactions, an essential process in producing pharmaceuticals and fine chemicals (Zhu et al., 2006).

Polymer Synthesis

The synthesis and properties of spiro-centered benzoxazines have been explored, demonstrating how spirobiindane-based polybenzoxazines exhibit higher thermal stability. This research suggests the potential of these compounds in developing materials with enhanced performance characteristics, particularly in areas requiring materials that can withstand high temperatures (SiniN et al., 2015).

Material Science

Research on electroluminescent spiro-type molecules, including those based on the spirobiindane scaffold, has provided insights into their electronic structure and optical properties. Such molecules have applications in the development of new materials for optoelectronic devices, indicating their importance in advancing technology for displays and lighting (Johansson et al., 1997).

Future Directions

The future directions in the research of oxazoline-based compounds like “®-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane” could involve the development of new synthetic protocols and the exploration of their biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .

properties

IUPAC Name

(4S)-4-phenyl-2-[4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-38-33(36-29)27-15-7-13-25-17-19-35(31(25)27)20-18-26-14-8-16-28(32(26)35)34-37-30(22-39-34)24-11-5-2-6-12-24/h1-16,29-30H,17-22H2/t29-,30-,35?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEHZICAZAUZFM-NYHVVPQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586515
Record name (4S,4'S)-2,2'-(2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(4-phenyl-4,5-dihydro-1,3-oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane

CAS RN

890090-21-8
Record name (4S,4'S)-2,2'-(2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(4-phenyl-4,5-dihydro-1,3-oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane
Reactant of Route 2
(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane
Reactant of Route 3
(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane
Reactant of Route 4
Reactant of Route 4
(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane
Reactant of Route 5
(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane
Reactant of Route 6
Reactant of Route 6
(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane

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